2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione
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Overview
Description
2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a tetrahydroimidazo ring fused to a pyridine ring, with a nitrophenyl group attached at the 2-position. The presence of the nitrophenyl group imparts specific chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione typically involves a multi-step process. One common method is the cyclocondensation reaction, where a suitable diamine reacts with a carbonyl compound under acidic or basic conditions to form the imidazo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and improve product quality . Additionally, the use of environmentally benign solvents and catalysts can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazo[1,5-a]pyridine core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazo family, known for its pharmacological activities.
Pyrido[1,2-a]pyrimidine: A related heterocyclic compound with similar biological activities.
Uniqueness
2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
60725-73-7 |
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Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
InChI |
InChI=1S/C13H13N3O4/c17-12-11-3-1-2-8-14(11)13(18)15(12)9-4-6-10(7-5-9)16(19)20/h4-7,11H,1-3,8H2 |
InChI Key |
CXDPONNCGPDZRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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